Doxorubicin, also known as Adriamycin, is a quinonoid anthracycline compound originally isolated from Streptomyces peucetius var. caesius. [] It is classified as an anthracycline antibiotic and plays a significant role in scientific research as a potent anti-neoplastic agent. []
Related Compounds
Doxorubicinol
Relevance: Doxorubicinol is a metabolite of Doxorubicin. [] Both compounds can induce cardiotoxicity, although Doxorubicin is generally considered more potent. [] Monitoring Doxorubicinol levels in patients undergoing Doxorubicin therapy helps assess the risk of cardiomyopathy. []
(6-maleimidocaproyl)hydrazone of doxorubicin (DOXO-EMCH, INNO-206)
Compound Description: DOXO-EMCH, also known as INNO-206, is an albumin-binding prodrug of Doxorubicin. It exhibits superior antitumor efficacy compared to Doxorubicin in several murine tumor models. [] DOXO-EMCH binds to albumin in the bloodstream and accumulates in tumors due to passive targeting. [] It is acid-sensitive and releases Doxorubicin in the acidic tumor microenvironment. []
Amifostine
Relevance: Amifostine is often used in combination with Doxorubicin to mitigate Doxorubicin's toxicity. [] Research suggests that Amifostine enhances the therapeutic efficiency of Doxorubicin in leukemia cells. [] It achieves this by increasing caspase 3 activity and modulating the expression of apoptosis-related genes like bcl-2 and bax. []
Mitoxantrone
Relevance: Mitoxantrone is structurally similar to Doxorubicin and shares its mechanism of action as a topoisomerase II inhibitor. [] Both drugs are used in cancer treatment but exhibit differing levels of efficacy and toxicity. [] Clinical trials suggest that Mitoxantrone has lower activity in metastatic breast carcinoma than Doxorubicin, with a lower response rate and shorter time to treatment failure. []
Rivaroxaban
Relevance: Rivaroxaban, while not structurally similar to Doxorubicin, has been investigated for its potential to reduce Doxorubicin-induced cardiotoxicity. [] The rationale for this combination lies in the potential of Rivaroxaban to mitigate the thrombotic complications associated with Doxorubicin therapy. []
Ubiquinone (Coenzyme Q10)
Relevance: Ubiquinone is being explored as a potential cardioprotective agent against Doxorubicin-induced cardiotoxicity. [] Its antioxidant properties and role in mitochondrial function are believed to contribute to its protective effects. []
Tirapazamine
Relevance: Tirapazamine, while not structurally similar to Doxorubicin, helps understand the role of NADPH-cytochrome P450 reductase (CYPRED) in drug metabolism. [] Both Tirapazamine and Doxorubicin are bioactivated by CYPRED, but overexpression of CYPRED only increases sensitivity to Tirapazamine, not Doxorubicin, suggesting different mechanisms of cytotoxicity. []
Costunolide
Relevance: Costunolide has been investigated for its potential to enhance the anticancer effects of Doxorubicin. [] Studies show that combining Costunolide with Doxorubicin synergistically promotes apoptosis in prostate cancer cells. [] This synergistic effect is attributed to the activation of mitogen-activated protein kinases (MAPKs) and increased generation of reactive oxygen species (ROS). []
Verapamil
Relevance: Verapamil is explored as a strategy to overcome multidrug resistance in cancer cells, often observed with Doxorubicin treatment. [] Verapamil acts as an efflux pump inhibitor, blocking the action of proteins like P-glycoprotein, which pump drugs out of cells and reduce their efficacy. []
Zosuquidar Trihydrochloride (LY335979)
Relevance: Zosuquidar Trihydrochloride is studied for its potential to enhance the efficacy of Doxorubicin by overcoming P-glycoprotein-mediated drug resistance. [] Research suggests that Zosuquidar can be safely administered with Doxorubicin, but high doses might lead to increased myelosuppression due to reduced Doxorubicin clearance. []
Fraxetin
Relevance: Fraxetin has been investigated for its potential to protect against Doxorubicin-induced cardiotoxicity. [] It achieves this by targeting oxidative stress, the NLRP3 inflammasome, and autophagy. [] Fraxetin mitigates the harmful effects of oxidative stress and inflammation on cardiac muscle and enhances autophagy, thereby promoting cell survival. []
Isoxanthohumol
Relevance: Isoxanthohumol has been found to enhance the cytotoxic effect of Doxorubicin in drug-resistant cancer cells. [] Studies show that Isoxanthohumol inhibits the efflux pump ABCB1, thereby increasing the intracellular accumulation and efficacy of Doxorubicin. []
Synthesis Analysis
Doxorubicin can be synthesized through both natural and semi-synthetic pathways. The natural biosynthesis occurs via a complex series of enzymatic reactions involving polyketide synthases. The initial step involves the selection of propionyl-CoA as a starter unit, which undergoes decarboxylative addition to malonyl-CoA-derived ketide units to form a linear polyketide chain. This chain is subsequently cyclized and modified through multiple enzymatic actions to yield doxorubicin from its precursor, daunorubicin.
Molecular Structure Analysis
Doxorubicin has a complex molecular structure characterized by a tetracyclic ring system with a daunosamine sugar moiety attached. Its chemical formula is C₁₄H₁₁NO₃, with a molecular weight of approximately 579.98 g/mol. The structure features an anthraquinone core that intercalates into DNA, disrupting replication and transcription processes. The presence of hydroxyl groups at positions 3 and 14 contributes to its solubility and biological activity.
Key structural features include:
Anthraquinone moiety: Responsible for intercalation into DNA.
Hydroxyl groups: Enhance solubility and reactivity.
Daunosamine sugar: Facilitates cellular uptake.
Chemical Reactions Analysis
Doxorubicin participates in several significant chemical reactions that underpin its mechanism of action:
Intercalation: Doxorubicin intercalates between base pairs in DNA, leading to structural alterations that inhibit DNA replication.
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
Reactive Oxygen Species Generation: Doxorubicin can generate reactive oxygen species through redox cycling, contributing to oxidative stress in cancer cells.
These reactions collectively result in apoptosis or programmed cell death in cancer cells while also posing risks for cardiotoxicity due to similar effects on normal cells.
Mechanism of Action
The primary mechanism of action for doxorubicin involves several interrelated pathways:
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, causing unwinding and disruption of replication.
Topoisomerase II Inhibition: By stabilizing the cleavable complex formed by topoisomerase II, doxorubicin prevents the necessary rejoining of DNA strands after they have been cut.
Induction of Apoptosis: The disruption of DNA integrity triggers cellular signaling pathways that lead to apoptosis.
Oxidative Stress Induction: The generation of reactive oxygen species can damage cellular components beyond DNA, including lipids and proteins, further promoting cell death.
Physical and Chemical Properties Analysis
Doxorubicin exhibits several notable physical and chemical properties:
Appearance: Typically presented as a red crystalline powder.
Solubility: Soluble in water at pH levels between 4-7; limited solubility in organic solvents.
Melting Point: Approximately 200 °C.
pKa Values: Doxorubicin has multiple pKa values reflecting its acidic functional groups; these influence its ionization state under physiological conditions.
These properties significantly affect its pharmacokinetics and bioavailability when administered as a therapeutic agent.
Applications
Doxorubicin's applications extend beyond its primary role as an anticancer agent:
Chemotherapy Regimens: It is often combined with other chemotherapeutic agents for synergistic effects against various cancers.
Targeted Drug Delivery Systems: Recent research focuses on conjugating doxorubicin with nanoparticles or antibodies to enhance targeting specificity while minimizing systemic toxicity.
Research Tool: Doxorubicin serves as a model compound for studying drug resistance mechanisms in cancer therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) Doxorubicin hydrochloride is an anthracycline. Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma. Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects. Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements. Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN. See also: Doxorubicin (has active moiety).
AX-024 is an cytokine release inhibitor which can strongly inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10 and IL-17A.
Sofosbuvir impurity N, an diastereoisomer of sofosbuvir, is the impurity of sofosbuvir. Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication, demonstrates potent anti-hepatitis C virus activity.
DiOC18(3) dye is a member of 1,3-benzoxazoles, an organic perchlorate salt and a Cy3 dye. It has a role as a fluorochrome. It contains a diOC18(3)(1+).
PF-06260933 dihydrochloride is a MAP4K4 (HGK) inhibitor (IC50 = 140 nM). It also inhibits MINK and TNIK (IC50 values are 8 and 13 nM, respectively). PF-06260933 dihydrochloride has been shown to improves fasting hyperglycemia in mice. (
Parsaclisib is under investigation in clinical trial NCT03126019 (An Open-Label Study of Parsaclisib in Relapsed or Refractory Follicular Lymphoma (CITADEL-203)). Parsaclisib is an inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K) with potential antineoplastic activity. Parsaclisib inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic disease and cell lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.